N-ACETYL-D3-GLYCINE-D2-N-METHYL-D3-AMIDE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

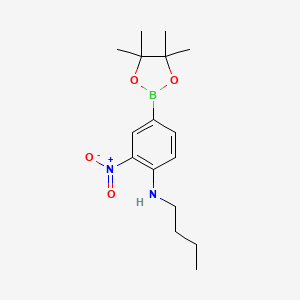

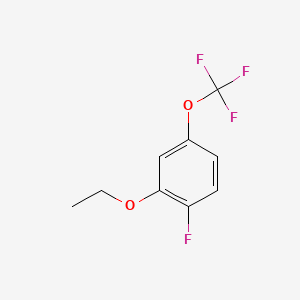

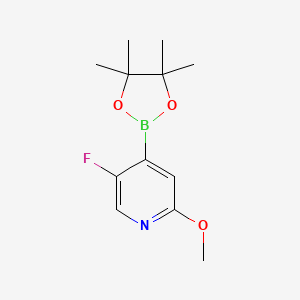

“N-ACETYL-D3-GLYCINE-D2-N-METHYL-D3-AMIDE” is a heterocyclic organic compound . It is also known by the synonym “2-Acetamido-N-methylacetamide” or "Ac-Gly-NHMe" . The isotopic enrichment of this compound is 98 atom % D .

Molecular Structure Analysis

The molecular formula of “N-ACETYL-D3-GLYCINE-D2-N-METHYL-D3-AMIDE” is C5H4D6N2O2 . Its molecular weight is 138.20 . The IUPAC name for this compound is "N,2,2-trideuterio-2-[(2-deuterioacetyl)amino]-N-(trideuteriomethyl)acetamide" .Aplicaciones Científicas De Investigación

Complexation Induced Conformation Change and Chirality Transfer

Researchers have studied the hydrogen-bonded complexes between water and N-acetyl N'-methyl glycine amide (Ac-Gly-NHMe) to understand complexation-induced conformational changes and chirality transfer. This study, conducted through matrix isolation infrared spectroscopy and quantum chemical calculations, reveals how water binds to amide groups, inducing structural changes in the monomer and facilitating chirality transfer from the model peptide to the achiral water molecule. This process is crucial for understanding the structural identification of peptide-water complexes (Tarczay et al., 2009).

Kinetics and Equilibria of Cis/Trans Isomerization of Backbone Amide Bonds

The biological activities of N-substituted glycine oligomers, known as peptoids, have been extensively studied, especially focusing on the cis/trans isomerization of the backbone amide bonds. This research provides insights into the configurational isomers of peptoids, highlighting the impact of N-methylation on the conformational preferences and the kinetics of isomerization, which is slower than that around amide bonds to proline residues (Sui et al., 2007).

Conformational Studies through Ab-initio and DFT

A detailed conformational study of cis and trans N-acetyl-N-methyl-l-glycine-N'-methylamide has been performed using both ab-initio and DFT calculations. This research helps in understanding the potential energy surfaces (PESs) and the influence of methyl substitutions on the conformational stability and preferences of these compounds (Enriz et al., 2005).

Solvation Dynamics Probed by Terahertz Spectroscopy

The study of solvation dynamics of model peptides, including N-acetyl-glycine-amide, through terahertz absorption spectroscopy, offers insights into the peptide-water network motions. It underscores the importance of hydration levels in activating collective network motions critical for understanding the peptide's biological functionality (Born et al., 2009).

Oxidative Peptide Bond Formation

Research into the oxidative peptide bond formation of glycine-amino acid using 2-(aminomethyl)malononitrile explores a coupling reagent-free and catalyst-free peptide synthesis. This method represents a significant advancement in peptide synthesis technology, emphasizing the utility of oxidative amide bond formation in creating various peptides efficiently (Wang et al., 2021).

Safety And Hazards

Propiedades

Número CAS |

1219802-57-9 |

|---|---|

Nombre del producto |

N-ACETYL-D3-GLYCINE-D2-N-METHYL-D3-AMIDE |

Fórmula molecular |

C5H10N2O2 |

Peso molecular |

138.196 |

Nombre IUPAC |

2,2,2-trideuterio-N-[1,1-dideuterio-2-oxo-2-(trideuteriomethylamino)ethyl]acetamide |

InChI |

InChI=1S/C5H10N2O2/c1-4(8)7-3-5(9)6-2/h3H2,1-2H3,(H,6,9)(H,7,8)/i1D3,2D3,3D2 |

Clave InChI |

FJMAXCRRCJSCIE-AUOAYUKBSA-N |

SMILES |

CC(=O)NCC(=O)NC |

Sinónimos |

N-ACETYL-D3-GLYCINE-D2-N-METHYL-D3-AMIDE |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B571835.png)

![4-[(4-Bromonaphthalen-1-yl)carbonyl]morpholine](/img/structure/B571850.png)

![4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile](/img/structure/B571855.png)